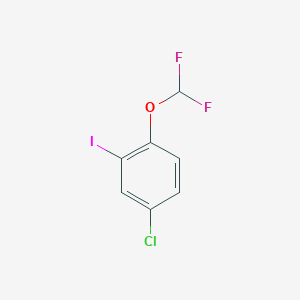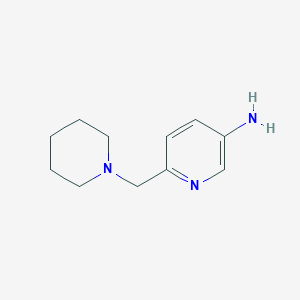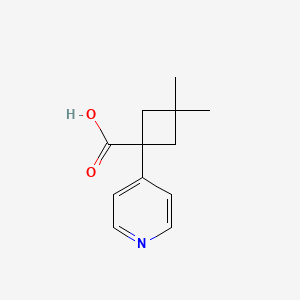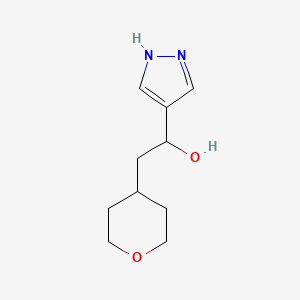
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with 2,5,5-trimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include phenyl derivatives, ketones, carboxylic acids, and various substituted morpholine derivatives.
科学研究应用
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar bromophenyl groups but different heterocyclic rings.
Hydrazine-coupled pyrazole derivatives: Compounds with bromophenyl groups attached to pyrazole rings.
Uniqueness
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical reactivity and biological activity compared to other bromophenyl derivatives. The presence of three methyl groups on the morpholine ring also influences its steric and electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C13H18BrNO |
|---|---|
分子量 |
284.19 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-2,5,5-trimethylmorpholine |
InChI |
InChI=1S/C13H18BrNO/c1-12(2)9-16-13(3,8-15-12)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 |
InChI 键 |
LZKGGBYDOAJNMK-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(CN1)(C)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)


![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)


![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)



